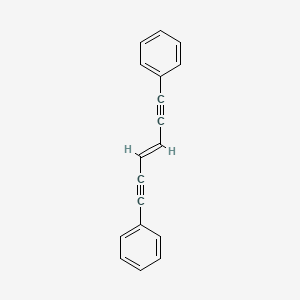

trans-E-1,6-Diphenyl-3-hexene-1,5-diyne

Description

Structure

3D Structure

Properties

CAS No. |

13305-02-7 |

|---|---|

Molecular Formula |

C18H12 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

[(E)-6-phenylhex-3-en-1,5-diynyl]benzene |

InChI |

InChI=1S/C18H12/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-10,13-16H/b2-1+ |

InChI Key |

ZZOLVPYFGLQRQS-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C#C/C=C/C#CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Transformations of Trans E 1,6 Diphenyl 3 Hexene 1,5 Diyne

Pericyclic Rearrangements and Cycloaromatization Pathways

The chemical reactivity of trans-E-1,6-Diphenyl-3-hexene-1,5-diyne and related enediyne systems is dominated by their propensity to undergo complex pericyclic rearrangements and cycloaromatization reactions. These transformations are of significant interest due to their ability to generate highly reactive intermediates and form new aromatic structures. The specific pathway taken, such as the Hopf or Bergman cyclization, is dictated by factors including the substrate's stereochemistry, conformational flexibility, and the presence of external stimuli like heat, light, or catalysts.

The Hopf Cyclization Mechanism in Enediyne Systems

The Hopf cyclization is a thermally allowed 6π-electrocyclization that transforms a cis-hexa-1,3-diene-5-yne framework into an aromatic ring. nih.gov This process proceeds through highly strained cyclohexa-1,2,4-triene intermediates, also known as isobenzenes. nih.gov While the initial 6π electrocyclization is one step, the rate-determining step is often the subsequent 1,2-hydrogen shift. nih.gov Historically, the high thermal barrier for this reaction has limited its application in synthesis. nih.govescholarship.org However, recent studies on surface-mediated reactions have shown a dramatic acceleration of this pathway for compounds like (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a close analogue of the title compound. nih.govnih.gov On a Au(111) surface, this molecule undergoes two sequential Hopf cyclizations to first form a naphthalene (B1677914) derivative and subsequently a chrysene (B1668918) derivative at temperatures significantly lower than in the gas phase or solution. nih.govacs.orgresearchgate.net

The mechanism of the Hopf cyclization involves several transient intermediates and high-energy transition states. For the related compound (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface, the reaction pathway has been elucidated using scanning tunneling microscopy (STM), noncontact atomic force microscopy (nc-AFM), and density functional theory (DFT) calculations. nih.govnih.gov These studies reveal that a gold atom from the surface actively participates in the reaction, stabilizing intermediates and lowering the activation barriers. nih.govacs.org

The process begins with the trans-enediyne isomerizing to the cis conformation, which is necessary for the 6π-electrocyclization. The key transition state involves an out-of-plane approach between a p-orbital on an alkenyl carbon and a p-orbital on an alkynyl carbon to form the new C1-C6 bond. acs.org DFT calculations have identified the structures and relative energies of the intermediates and transition states for the two consecutive cyclizations. The first cyclization, forming the naphthalene derivative, has a lower energy barrier than the second, which forms the chrysene core. acs.org The interaction with the gold surface is crucial, effectively halving the reaction barrier compared to the gas phase. nih.govacs.org

| Structure | Description | Relative Free Energy on Au(111) (kcal/mol) | Relative Free Energy in Gas Phase (kcal/mol) |

|---|---|---|---|

| 1a | Starting Enediyne | 0.0 | 0.0 |

| 4b | Transition State 1 (TS1) | +28.6 | +52.3 |

| 2 | Naphthalene Product | -50.7 | -44.7 |

| 6c | Transition State 2 (TS2) | +39.7 (relative to 2) | Not specified |

| 3 | Chrysene Product | -15.0 (relative to 2) | -84.8 |

The conformation of the enediyne substrate is a critical factor governing the feasibility and pathway of the Hopf cyclization. The reaction requires a cis-dienyne geometry to allow for the 6π-electrocyclization. nih.gov For this compound and its analogues, an initial isomerization from the trans to the cis isomer is a prerequisite for the reaction. On a Au(111) surface, the adsorbed (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne adopts a nonplanar conformation. nih.govescholarship.org This pre-distortion facilitates the cyclization, as the necessary out-of-plane interaction between the terminal carbons of the dienyne system is already partially established. acs.org The geometry of the transition state is inherently nonplanar, and the substrate's ability to adopt this conformation directly impacts the energy barrier of the reaction. acs.org The interaction with the metallic surface not only catalyzes the reaction but also influences the substrate's conformational preferences, guiding it along the reaction coordinate. nih.govescholarship.org

Bergman Cyclization in Analogous Enediyne Scaffolds

The Bergman cyclization is a competing cycloaromatization pathway available to enediynes. organic-chemistry.orgwikipedia.org It involves the rearrangement of a (Z)-3-ene-1,5-diyne to form a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne. organic-chemistry.orgrsc.org This diradical intermediate can then abstract hydrogen atoms from a donor molecule to yield a stable aromatic ring. organic-chemistry.orgjk-sci.com The reactivity of enediynes towards Bergman cyclization is heavily influenced by the distance between the two terminal acetylenic carbons; a smaller distance generally leads to a lower activation barrier and a faster reaction. organic-chemistry.orgnih.gov For acyclic enediynes, this cyclization typically requires significant thermal energy. rsc.org

Thermal activation is the classical method for inducing the Bergman cyclization. For many acyclic enediynes, temperatures in excess of 200°C are required to overcome the high activation energy barrier. organic-chemistry.orgwikipedia.orgjk-sci.com However, incorporating the enediyne moiety into a strained cyclic system, such as a 10-membered ring, can dramatically lower the required temperature to physiological levels (e.g., 37°C). wikipedia.org

Photochemical activation provides an alternative pathway to initiate the cyclization under milder conditions. organic-chemistry.orgjk-sci.comrsc.org This method can be used to generate a reactive enediyne system in situ, which then undergoes spontaneous thermal cyclization. nih.gov For example, an 11-membered ring enediyne, which is stable at room temperature, can be photochemically contracted to a 10-membered ring system that readily undergoes Bergman cyclization. nih.gov In some systems, direct photochemical irradiation can trigger the cycloaromatization. organic-chemistry.orgtaylorfrancis.com Studies on pyrimidine (B1678525) enediynols have shown that they can undergo cyclization under both thermal and photochemical conditions, demonstrating the versatility of activation methods. organic-chemistry.org

The high temperatures often required for thermal Bergman cyclization can be circumvented through the use of transition metal catalysts. nih.govacs.org Metal complexes can coordinate to the alkyne functionalities of the enediyne, which can induce a shortening of the distance between the reacting carbons and lower the activation barrier. rsc.org This allows the cycloaromatization to proceed under much milder conditions, sometimes even at room temperature. nih.govacs.orgacs.org

Several metal-based systems have been developed to trigger this transformation. For instance, an iron complex, [(η5-C5Me5)Fe(NCMe)3]PF6, has been shown to trigger the room-temperature cycloaromatization of acyclic enediynes. nih.govacs.org Furthermore, the first transition-metal-catalyzed cycloaromatization was achieved using this iron complex under photochemical conditions, which was notably effective for a trans-enediyne that is typically inert to thermal or photochemical cyclization alone. nih.govacs.orgacs.org Ruthenium complexes have also been used to promote the cyclization of strained-ring enediynes. rsc.org The chelation of metals like iron to specifically designed enediyne ligands can create "metalloenediynes" whose cyclization temperature can be precisely modulated, offering a controllable method for generating the reactive diradical species. nih.gov

| Metal System/Catalyst | Substrate Type | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| [(η5-C5Me5)Fe(NCMe)3]PF6 | Acyclic and Alicyclic Enediynes | Room Temperature | Triggers stoichiometric cycloaromatization. | nih.govacs.org |

| [(η5-C5Me5)Fe(NCMe)3]PF6 | trans-Enediyne | Photochemical (light) | First demonstration of a transition-metal-catalyzed process. | nih.govacs.orgacs.org |

| (Tp)RuII(Ph3P)(CH3CN)2PF6 | Acyclic Enediynes | Reflux | Catalyst binds selectively to the more electron-rich triple bond. | rsc.org |

| PtIICl2 | Acyclic Enediynes | Heating | Proceeds via carbenoid intermediates. | rsc.org |

| FeSO4-PyED Chelate | PyED Ligand | 37°C - 42.5°C | Metal chelation mitigates toxicity at 37°C but allows heat-activated cyclization. | nih.gov |

Intramolecular Hexadehydro-Diels-Alder Reactions

The hexadehydro-Diels-Alder (HDDA) reaction is a powerful thermal transformation in organic synthesis involving a [4+2] cycloaddition between a conjugated diyne and an alkyne, known as a diynophile. wikipedia.org This process generates a highly reactive benzyne (B1209423) intermediate, which can then be trapped by various reagents to form complex aromatic systems. wikipedia.orgwisc.edu The reaction is notable for proceeding without the need for metals or reagents, relying on thermal activation. wisc.edu

In an intramolecular context, the diyne and diynophile components are all part of a single, larger molecule, typically a tethered triyne. nih.govnih.gov The reaction cascade begins with a rate-limiting cycloisomerization to form the benzyne intermediate, which is then trapped within the same molecule. nih.gov Theoretical and kinetic studies of various tethered yne-diynes indicate the reaction mechanism is highly asynchronous. nih.gov The rate-determining step is the formation of the bond at the alkyne termini closest to the molecular tether, proceeding through a transition state with significant diradical character. nih.govnih.gov Depending on the substituents, the reaction may proceed in a fully concerted manner or in a stepwise fashion involving a distinct intermediate. nih.gov The significant diradical character that develops along the reaction coordinate presents challenges for computational modeling, requiring methods like broken-symmetry density functional theory (DFT) for accurate analysis. nih.govnih.gov

While the HDDA reaction is formally a cycloaddition of a triyne system, related pericyclic reactions are observed in analogous enediyne systems like this compound. These conjugated systems can undergo sequential 6π-electrocyclizations, such as the Hopf cyclization, to build polycyclic aromatic structures. nih.gov The initial step for a molecule like the trans isomer of 1,6-Diphenyl-3-hexene-1,5-diyne would necessitate an isomerization to the cis form to enable the 6π-electrocyclization, a pathway that has been observed to be significantly influenced by catalytic surfaces. nih.gov

Surface-Assisted Chemical Transformations on Catalytic Substrates

Gold surfaces, particularly Au(111), have been shown to exert a profound catalytic effect on the reaction kinetics of enediynes, dramatically accelerating cyclization reactions that have very high activation barriers in the gas phase or in solution. nih.gov For analogs of this compound, the Au(111) surface can lower the reaction barrier for cyclization by nearly half. nih.gov This acceleration is attributed to the direct involvement of a gold atom from the surface in the reaction mechanism, which stabilizes the transition states. nih.gov

The on-surface transformations of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a closely related analog, have been monitored using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). nih.gov These studies reveal a sequence of two quantitative Hopf cyclizations that occur at temperatures significantly lower than what would be required without the catalyst. The first cyclization to a naphthalene derivative is completed below 160°C, and the second cyclization to form a chrysene derivative is finished by approximately 190°C. nih.gov

Table 1: On-Surface Reaction Stages on Au(111) for (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne

| Temperature Range | Reactant/Intermediate | Product | Reaction Type |

|---|---|---|---|

| Room Temperature | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Adsorption |

| Below 160°C | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Naphthalene Derivative | First Hopf Cyclization |

| ~190°C to 300°C | Naphthalene Derivative | Chrysene Derivative | Second Hopf Cyclization |

This interactive table summarizes the temperature-dependent transformations observed for an analog of the subject compound on a Au(111) surface, based on experimental data. nih.gov

The Ullmann coupling reaction, a classic method for forming carbon-carbon bonds between aryl halides, has been adapted for on-surface synthesis to create low-dimensional nanostructures like graphene nanoribbons. nih.gov This on-surface Ullmann-type reaction typically begins with the dehalogenation of precursor molecules upon thermal annealing, which generates surface-stabilized radicals. nih.gov

In the context of enediyne systems, this strategy has been successfully applied to halogenated derivatives to achieve polymerization. For example, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, a halogenated analog of the primary compound, undergoes on-surface polymerization on a Au(111) substrate. nih.gov The Ullmann-like coupling of the iodinated phenyl groups occurs at a relatively low temperature of 20°C, forming long polymer chains. nih.gov Subsequent annealing at higher temperatures then initiates a series of Hopf cyclizations and aromatization reactions along the polymer backbone, demonstrating that the Ullmann coupling can be used to create precursors for complex graphene nanoribbons via a cyclization mechanism. nih.gov The nature of the metal substrate is crucial, as Au surfaces often facilitate direct C-C coupling, whereas Ag and Cu surfaces may promote the formation of organometallic intermediates. nih.gov

Catalytic surfaces provide a powerful means to control the stereochemistry and regioselectivity of chemical reactions by constraining the geometry of reactants and intermediates. The defined, periodic arrangement of atoms on a crystalline surface like Au(111) acts as a template, guiding reaction pathways that might be disfavored or one of many possibilities in solution. nih.govbeilstein-journals.org

In the on-surface reactions of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, the formation of specific, well-defined naphthalene and chrysene products demonstrates a high degree of stereochemical and regioselective control. nih.gov The surface-catalyzed pathway proceeds through a specific sequence of cyclizations and hydrogen shifts, preventing the formation of other potential isomers. This control is essential for the bottom-up synthesis of precisely structured nanomaterials. nih.gov While the specific mechanisms of control can vary, they often involve a combination of minimizing steric interactions between the molecule and the surface and electronic stabilization of specific transition states. nih.gov The ability to direct reactions to yield a single product from a multifunctional precursor is a key advantage of on-surface synthesis.

Photochemical Reactivity and Isomerization Pathways in Analogous Conjugated Systems

The reactivity of conjugated systems like dienes and enediynes can often be initiated through photochemical pathways in addition to thermal activation. For the Hopf cyclization, a photochemical variant has been described, although its application has been limited compared to the thermal route. nih.gov

A critical aspect of the cyclization of this compound and its analogs is the requirement for a cis or (Z)-alkene geometry to facilitate the 6π-electrocyclization. nih.gov Since the starting material is the trans or (E)-isomer, a key step in the reaction pathway must be an E/Z isomerization. This isomerization creates the necessary cis-hexa-1,3-diene-5-yne substructure that can then undergo the pericyclic ring-closure. This isomerization can be induced thermally or, in many conjugated systems, photochemically. The absorption of UV light can promote an electron to an antibonding orbital, allowing for rotation around the central double bond, followed by relaxation back to either the E or Z ground state. For surface-assisted reactions, this isomerization is a crucial prerequisite that occurs on the catalytic substrate before the subsequent cyclization steps. nih.gov

Advanced Spectroscopic and Microscopic Characterization of Trans E 1,6 Diphenyl 3 Hexene 1,5 Diyne and Its Reaction Products

Vibrational Spectroscopy for Structural Elucidation (IR and Raman)

The IR spectrum is expected to show characteristic absorption bands corresponding to the different vibrational modes of the molecule. The most notable features would include the C≡C stretching vibrations of the diyne moiety, which are typically observed in the 2100-2260 cm⁻¹ region. Due to the molecule's symmetry, these stretches might be weak or absent in the IR spectrum but should be prominent in the Raman spectrum. The trans-alkene C=C stretch would appear in the 1660-1675 cm⁻¹ region. The C-H stretching vibrations of the phenyl groups are expected in the 3000-3100 cm⁻¹ range, while the C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic rings, typically appearing between 690-900 cm⁻¹.

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The symmetric nature of the diyne and the central alkene moieties suggests that their stretching vibrations would be strong and easily identifiable in the Raman spectrum. The detailed analysis of Raman spectra, often combined with density functional theory (DFT) simulations, allows for the identification of key features related to the presence of isolated or conjugated triple bonds. rsc.org For similar molecular wires, Raman spectroscopy has proven to be a highly sensitive and non-destructive method for determining the properties, quality, and stability of the nanostructures. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular architecture and assessing the purity of trans-E-1,6-diphenyl-3-hexene-1,5-diyne. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the phenyl and vinylic protons. The protons on the phenyl groups would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The two vinylic protons of the central trans-hexene unit would give rise to a characteristic signal, with a large coupling constant (J-value) indicative of their trans relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the phenyl rings would resonate in the δ 120-140 ppm range. The sp-hybridized carbons of the diyne moiety would have characteristic chemical shifts in the δ 80-100 ppm region. The sp²-hybridized carbons of the central double bond would also be readily identifiable. The table below summarizes the expected ¹³C NMR chemical shifts based on available data for similar compounds. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenyl (ipso) | ~123 |

| Phenyl (ortho, meta, para) | 128-133 |

| Alkynyl (C≡C) | 80-100 |

| Vinylic (C=C) | 110-140 |

Electronic Spectroscopy for Conjugation Analysis (UV-Vis)

UV-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the molecule, providing valuable information about the extent of π-conjugation. The extended system of alternating double and triple bonds in this compound, flanked by two phenyl groups, is expected to result in strong absorption in the UV-Vis region.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. The position of the longest wavelength absorption maximum (λ_max) is a key indicator of the effective conjugation length. For the related compound 1,6-diphenyl-1,3,5-hexatriene, the absorption spectrum is influenced by the solvent and temperature. rsc.org It is expected that this compound will also exhibit solvent-dependent spectral shifts. The study of its electronic absorption and fluorescence spectra can reveal how factors like the refractive index and dispersion interactions of the solvent affect the spectral parameters. rsc.org

Scanning Probe Microscopy for On-Surface Reaction Monitoring and Imaging

Scanning probe microscopy techniques are crucial for visualizing single molecules and monitoring their reactions on surfaces at the atomic scale.

Scanning Tunneling Microscopy (STM) for Molecular Visualization

Scanning Tunneling Microscopy (STM) allows for the direct visualization of this compound molecules adsorbed on a conductive surface, such as Au(111). escholarship.org This technique has been instrumental in studying the on-surface synthesis of carbon-based nanostructures from molecular precursors. escholarship.org Upon sublimation onto the surface, individual molecules can be identified, and their self-assembly into ordered structures can be monitored. escholarship.org Furthermore, by controlled annealing of the substrate, the thermally induced reactions of the precursor molecules, such as cyclization and polymerization, can be followed in situ. escholarship.org STM studies on similar enediyne systems have revealed pathways to the formation of graphene nanoribbons and other polycyclic aromatic compounds. escholarship.org

Noncontact Atomic Force Microscopy (nc-AFM) for High-Resolution Structural Determination

Noncontact Atomic Force Microscopy (nc-AFM) provides even higher resolution than STM, enabling the precise determination of the chemical structure of both the precursor molecules and their on-surface reaction products. nih.govnih.gov By functionalizing the AFM tip, for instance with a single carbon monoxide molecule, it is possible to resolve the individual chemical bonds within a molecule, confirming its structure with unprecedented detail. This technique is particularly valuable for characterizing the products of on-surface reactions, allowing for the unambiguous identification of newly formed rings and bonds. The combination of STM and nc-AFM provides a powerful toolkit for understanding the complex transformations that this compound and related molecules undergo on surfaces.

Applications of Trans E 1,6 Diphenyl 3 Hexene 1,5 Diyne in Functional Materials Science

Precursors for Conjugated Polymer and Oligomer Architectures

The enediyne moiety is a powerful functional group for the synthesis of conjugated organic materials. When appropriately functionalized, trans-E-1,6-Diphenyl-3-hexene-1,5-diyne can undergo polymerization to form polymers with alternating single, double, and triple bonds, which are sought after for their conductive and photophysical properties.

The development of novel optoelectronic materials is a rapidly advancing field that enables technologies such as photovoltaics, photodetectors, and light-emitting diodes. mdpi.com The design of organic molecules for these applications hinges on several key principles that this compound and its derivatives fulfill effectively.

A primary design consideration is the creation of a robustly conjugated π-system to facilitate electron delocalization, which is essential for charge transport and for tuning the absorption and emission of light. northeastern.edu The structure of this compound, with its central hexene-1,5-diyne core, provides an extended and relatively planar backbone. This inherent conjugation is a foundational element for building materials with desirable electronic band gaps. thegraphenecouncil.org The design strategy for such materials often involves a multi-faceted approach considering not only the electronic properties but also the material's stability and synthesizability. mdpi.com The enediyne framework is a well-established "warhead" in medicinal chemistry that undergoes cycloaromatization, a testament to its designed reactivity which can be harnessed for materials synthesis. nih.gov

The ability to precisely control the electronic and optical properties of a material at the molecular level is crucial for creating functional devices. The properties of polymers and oligomers derived from this compound can be meticulously engineered through strategic chemical modifications of the precursor molecule.

This "bottom-up" approach allows for the rational design of materials with specific functionalities. mpg.dearxiv.org Key properties such as the band gap, charge carrier mobility, and light absorption spectrum can be tuned. For instance, applying strain is one method to engineer the properties of 2D materials, which can alter the band gap significantly. aps.org In the context of molecular precursors, this engineering is achieved by introducing functional groups to the phenyl rings or by creating derivatives, such as the diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne, which is designed for on-surface polymerization. escholarship.org This pre-functionalization directly dictates the electronic structure of the resulting macromolecular architecture.

| Parameter | Engineering Strategy | Desired Outcome |

| Band Gap | Modifying substituents on phenyl rings (electron-donating/withdrawing groups) | Tuning of HOMO/LUMO energy levels to control light absorption/emission wavelength. |

| Solubility & Processability | Attaching flexible alkyl chains to the precursor | Improved solubility for solution-based processing of polymers. |

| Polymerization | Introducing reactive groups (e.g., halogens) for cross-coupling reactions | Formation of well-defined, long-chain conjugated polymers. escholarship.org |

| Solid-State Packing | Altering the steric bulk of substituents | Influencing intermolecular π-π stacking to enhance charge transport. |

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. They are of great interest in materials science, astrophysics, and environmental science. The rigid and unsaturated structure of this compound makes it an excellent starting material for synthesizing complex PAHs through cyclization reactions.

The enediyne core of the molecule is predisposed to undergo thermally or photochemically induced cyclization reactions. Research has specifically identified tetraphenyl-hex-3-en-1,5-diyne as a molecular model for the Hopf cyclization reaction, which is a powerful method for forming PAHs. escholarship.org This pathway allows for the transformation of the linear π-system into fused ring systems like chrysene (B1668918). escholarship.org

The synthesis of specific chrysene derivatives often relies on the photocyclization of stilbene-type precursors. nih.gov The this compound structure can be seen as a more complex analogue, capable of undergoing sequential cyclizations to build up the PAH framework. escholarship.org The synthesis of naphthalene-containing natural products and materials often starts from substituted benzenes, requiring extra steps for aromatization. chemistryviews.org Using a precursor like the title compound could provide more direct routes to complex naphthalene (B1677914) derivatives. beilstein-journals.orgnih.gov

| Reaction Type | Precursor System | Product | Significance |

| Hopf Cyclization | Tetraphenyl-hex-3-en-1,5-diyne | Chrysene derivatives | Demonstrates a pathway from a linear enediyne to a complex PAH. escholarship.org |

| Photochemical Cyclization | Stilbenes attached to naphthalene | Methylchrysenes | A common laboratory method to generate specific chrysene isomers. nih.gov |

| [2+2+2] Cycloaddition | Aryne precursors with alkynes | Naphthalene tetraesters | A strategy to build the core naphthalene scaffold for further functionalization. beilstein-journals.org |

Fullerenes are cage-like molecules of carbon, with C₆₀ being the most famous example. The synthesis of functionalized fullerene derivatives is an active area of research for applications in medicine and materials science. nih.govdovepress.com While the primary routes to fullerene adducts often involve direct functionalization of C₆₀, such as through Diels-Alder cycloadditions, the exploration of bottom-up pathways from smaller carbon-rich precursors is of fundamental interest. nih.gov

The highly unsaturated and strained nature of enediyne compounds makes them candidates for complex intramolecular cyclizations that could, in principle, lead to curved or cage-like carbon nanostructures. The Bergman cyclization of enediynes produces a highly reactive diradical, which is a key step in their biological activity and demonstrates their potential for profound molecular rearrangement. nih.gov While a direct synthesis of a fullerene from this compound has not been documented, its carbon-rich framework and predisposition for cyclization make it a subject of theoretical exploration for pathways to complex PAHs and, potentially, fragments or derivatives of fullerenes.

Fabrication of Graphene Nanoribbons (GNRs) via On-Surface Chemistry

Graphene nanoribbons (GNRs) are narrow strips of graphene that possess a band gap, making them promising semiconductor materials for next-generation electronics. mpg.denih.gov On-surface synthesis has emerged as the most powerful method to create atomically precise GNRs, and it relies on the use of carefully designed molecular precursors. nih.govresearchgate.net

This compound and its derivatives are prime candidates for this bottom-up fabrication process. The synthesis involves depositing the precursor onto a catalytic metal surface, typically Au(111), under ultra-high vacuum conditions. escholarship.org A di-halogenated (e.g., diiodo) derivative of the parent molecule can first undergo a dehalogenative polymerization at a moderate temperature, forming long polymer chains. escholarship.org Upon further heating, a cyclodehydrogenation reaction is induced. This step causes the phenyl rings and the enediyne core to fuse, planarizing the polymer into a well-defined GNR. arxiv.orgnih.gov The structure of the final GNR—its width and edge shape—is precisely dictated by the chemical structure of the initial precursor molecule. mpg.de

| Step | Process | Temperature Range (Typical) | Result |

| 1. Deposition | Thermal sublimation of precursor onto a metal surface (e.g., Au(111)) | Room Temperature to 150 °C | Dispersed molecules on the surface. |

| 2. Polymerization | Dehalogenative C-C coupling (for halogenated precursors) | 150 °C - 250 °C | Formation of 1D organometallic or covalent polymer chains. escholarship.org |

| 3. Cyclodehydrogenation | Intramolecular ring fusion and planarization | 300 °C - 450 °C | Atomically precise graphene nanoribbons. escholarship.orgnih.gov |

This on-surface synthesis strategy allows for the direct fabrication and in-situ characterization of GNRs, paving the way for their integration into electronic devices. nih.govresearchgate.net

Mechanistic Insights into GNR Formation from Enediyne Precursors

The transformation of enediyne precursors like this compound into graphene nanoribbons on catalytic metal surfaces is a complex process governed by a series of thermally induced chemical reactions. A key mechanistic pathway that has been elucidated for similar phenyl-substituted enediynes is the Hopf cyclization. researchgate.netcompchemhighlights.orgd-nb.info

The Hopf cyclization is a thermally allowed 6π-electrocyclization that converts a cis-hexa-1,3-diene-5-yne moiety into a new aromatic ring. d-nb.info In the case of on-surface synthesis, the metallic substrate, typically gold (Au(111)), plays a crucial catalytic role, significantly lowering the activation barrier for this transformation. researchgate.netcompchemhighlights.org For a closely related precursor, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, studies using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) have shown that the molecule undergoes two sequential Hopf cyclizations on a Au(111) surface at temperatures much lower than what would be required in the absence of the catalyst. researchgate.netnih.gov

The proposed mechanism on the Au(111) surface involves the following key steps:

Adsorption and Conformational Change: The enediyne precursor adsorbs onto the gold surface. While the parent molecule has a trans-configuration, the on-surface reactions may involve a conformational change to a cis-like geometry of the diene-yne system, which is necessary for the electrocyclization.

Catalytic Cyclization: A gold atom from the surface interacts with one of the alkyne groups, stabilizing the transition state and facilitating the 6π-electrocyclization to form a highly strained cyclohexa-1,2,4-triene intermediate. researchgate.net This is followed by a series of hydrogen shifts to yield a more stable aromatic system.

Sequential Cyclizations: For precursors with multiple enediyne functionalities or those that have been polymerized, these cyclization reactions can proceed sequentially, leading to the formation of larger polycyclic aromatic hydrocarbons (PAHs) and ultimately, the extended, one-dimensional structure of a graphene nanoribbon. researchgate.netnih.gov

It has been demonstrated that for a diiodo derivative of a tetraphenyl-hex-3-en-1,5-diyne, initial polymerization via Ullmann coupling is followed by a cascade of Hopf cyclizations and subsequent aromatization reactions at elevated temperatures to form GNRs. researchgate.net This highlights the potential of using specifically designed enediyne precursors to control the final GNR structure.

Controlled Synthesis of Precise and Defect-Free Carbon Nanostructures

The bottom-up synthesis of GNRs from molecular precursors like this compound offers a significant advantage over top-down methods by enabling the creation of atomically precise and defect-free carbon nanostructures. nih.gov On-surface synthesis under ultra-high vacuum (UHV) conditions is a powerful technique in this regard, as it allows for in-situ monitoring of the reaction process with high-resolution imaging techniques. nih.gov

The control over the synthesis of GNRs stems from several factors:

Precursor Design: The final structure of the GNR, including its width and edge geometry, is encoded in the chemical structure of the precursor molecule. By using specifically designed enediyne precursors, it is possible to fabricate GNRs with desired electronic properties.

Surface Catalysis: The choice of the metallic substrate (e.g., Au(111), Ag(111), or Cu(111)) can influence the reaction pathway and the quality of the resulting nanostructures. researchgate.net The Au(111) surface has been shown to be particularly effective in catalyzing the cyclization of enediyne precursors at moderate temperatures, which helps to prevent unwanted side reactions and defects. researchgate.netcompchemhighlights.org

Reaction Conditions: Precise control over the substrate temperature during the different stages of the synthesis (deposition, polymerization, and cyclization) is crucial for obtaining well-defined and long GNRs.

A study on a diiodo-substituted tetraphenyl-hex-3-en-1,5-diyne demonstrated that pre-polymerization on a Au(111) surface could be achieved, providing a direct route to the fabrication of GNRs. nih.gov The use of such precursors in combination with on-surface synthesis techniques represents a promising strategy for the controlled growth of GNRs with specific lengths and properties.

| Precursor Type | Substrate | Key Reaction | Resulting Structure | Reference |

| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Au(111) | Sequential Hopf Cyclization | Chrysene derivatives | researchgate.netnih.gov |

| (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne | Au(111) | Ullmann Coupling followed by Hopf Cyclization | Graphene Nanoribbons | researchgate.net |

| Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne | Au(111) | Pre-polymerization | Graphene Nanoribbons | nih.gov |

Supramolecular Assembly and Complex Molecular Architectures

Prior to the covalent bond formation that leads to GNRs, the precursor molecules often self-assemble into ordered structures on the substrate surface, driven by non-covalent interactions. This supramolecular assembly plays a critical role in determining the quality and morphology of the final nanostructures. The design of these molecular architectures is a key aspect of supramolecular chemistry on surfaces.

For phenyl-substituted enediynes on Au(111), the interactions between the molecules and the substrate, as well as intermolecular forces, dictate the initial arrangement. Studies on (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111) have shown that at low coverages, the molecules tend to be isolated, showing a preference for residing between the herringbone reconstruction lines of the gold surface. researchgate.net As the molecular coverage increases, self-assembled clusters begin to form. researchgate.net

The formation of these supramolecular structures is influenced by a delicate balance of forces:

Molecule-Substrate Interactions: The phenyl groups and the alkyne moieties of the enediyne precursor interact with the gold surface, influencing the adsorption geometry and mobility of the molecules.

Intermolecular Interactions: Van der Waals forces, and potentially weaker hydrogen bonding or halogen bonding in substituted analogues, can lead to the formation of ordered two-dimensional arrays. researchgate.net The steric hindrance from the phenyl groups also plays a role in the packing of the molecules.

The ability to control the self-assembly of these precursor molecules is a crucial step towards the bottom-up fabrication of more complex and hierarchical carbon nanostructures. By tuning the molecular design and the substrate properties, it is envisioned that intricate supramolecular patterns can be created, which can then be "stitched" together through subsequent on-surface reactions to form novel carbon-based materials with tailored functionalities.

Theoretical and Computational Chemistry Studies of Trans E 1,6 Diphenyl 3 Hexene 1,5 Diyne

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For complex systems like trans-E-1,6-diphenyl-3-hexene-1,5-diyne and its derivatives, these calculations can predict geometries, energies, and the distribution of electrons, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It has been employed to study model systems closely related to this compound, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, especially in the context of their on-surface synthesis to form graphene nanoribbons. escholarship.org

DFT calculations are crucial for optimizing the ground-state geometry of the molecule, both in the gas phase and when adsorbed on a surface. For the tetraphenyl analogue on a Au(111) surface, DFT calculations have shown that the molecule adopts a nonplanar conformation. In this geometry, two of the phenyl groups lie nearly coplanar with the gold surface, while the other two are tilted out-of-plane due to steric hindrance. This specific adsorption geometry is a critical factor in its subsequent reactivity. nih.gov

The table below summarizes a typical computational setup for such DFT calculations.

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the system. |

| Functional | Perdew-Burke-Ernzerhof (PBE) | An exchange-correlation functional commonly used for solid-state and surface calculations. |

| Basis Set | Projector Augmented Wave (PAW) | Describes the electron wavefunctions. |

| Surface Model | Au(111) slab (e.g., 7x7x3 supercell) | To simulate the catalytic gold surface. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO is the electronic band gap, which provides insight into the molecule's electronic excitation potential and stability.

For conjugated systems like diphenyl-diynes, the HOMO is typically a π-bonding orbital distributed along the conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. The energy of these orbitals can be influenced by the torsion angle between the phenyl end-groups. Theoretical studies on diphenyl-diyne have shown that twisting the phenyl rings alters the topology and energy of the HOMO. At a 0° dihedral angle (planar conformation), the π-system is fully conjugated. As the angle increases towards 90°, this conjugation is disrupted, which affects the HOMO-LUMO gap. While specific values for this compound are not detailed in the available literature, the general principles of how conformational changes affect the electronic structure in similar conjugated systems are well-established.

Reaction Pathway Modeling and Energy Landscape Analysis

Computational modeling is instrumental in mapping out the potential energy landscape of a chemical reaction. This involves identifying stable intermediates, transition states, and calculating the activation energies that govern the reaction kinetics. For this compound and its derivatives, these studies have focused on their remarkable cyclization reactions on metal surfaces.

The on-surface synthesis of graphene nanoribbons from enediyne precursors involves complex, multi-step reactions. A key reaction is the Hopf cyclization, a 6π-electrocyclization process. scispace.com Theoretical calculations have been vital in elucidating the mechanism of this reaction, which was previously limited by very high reaction barriers in the gas phase. nih.govnih.gov

Studies on the model compound (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface revealed that the molecule undergoes two sequential Hopf cyclizations to form a chrysene (B1668918) derivative. scispace.com DFT calculations were used to identify the transition states (TS) for each step of the cyclization. These calculations showed that the rate-determining step is not the initial 6π electrocyclization, but the subsequent 1,2-hydrogen shift. scispace.com

One of the most significant findings from computational studies is the profound catalytic effect of the Au(111) surface on the Hopf cyclization. nih.govnih.gov DFT calculations revealed that a gold atom from the surface is directly involved in the reaction mechanism, participating in both the ring-forming and hydrogen-shift steps. nih.govscispace.com This interaction with the gold atom dramatically lowers the activation energy, effectively halving the reaction barrier compared to the calculated gas-phase reaction. scispace.comnih.gov

This catalytic effect explains the experimentally observed lowering of the reaction temperature by nearly half for the on-surface reaction compared to bulk cyclization reactions. nih.govresearchgate.net The interaction between the alkyne moieties and the gold surface stabilizes key intermediates, facilitating a much lower-energy pathway that would otherwise be inaccessible. nih.gov

The following table presents a comparison of calculated activation energies for the first Hopf cyclization of the tetraphenyl model system, illustrating the catalytic effect of the Au(111) surface.

| Reaction Step | Phase | Calculated Activation Energy (kcal/mol) |

| First Hopf Cyclization | Gas Phase | +32.3 |

| First Hopf Cyclization | On Au(111) Surface | +15.0 |

Data pertains to the model compound (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne. scispace.com

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational dynamics, folding processes, and the interactions between molecules.

Despite the utility of MD simulations for understanding the flexibility and conformational preferences of conjugated organic molecules, a review of the scientific literature indicates that specific molecular dynamics simulation studies focusing on the conformational dynamics of this compound have not been reported. Such studies would be valuable for understanding how the molecule's shape fluctuates in different environments, which could influence its self-assembly behavior and reactivity.

Assessment of Aromaticity and Antiaromaticity in Cyclized Products

To quantify the aromatic character of the cyclized products, computational chemists rely on several well-established indices. The most common of these are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. The more negative the NICS value, the more aromatic the ring is considered to be.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity.

For the initial cyclization product, a 1,4-diphenylnaphthalene derivative, both rings of the naphthalene (B1677914) core are expected to exhibit significant aromaticity. Based on studies of similar systems, the NICS values for the individual rings would be strongly negative, and the HOMA values would approach 1.

Upon the second cyclization to form a phenyl-substituted chrysene derivative, the resulting molecule contains four fused benzene-type rings. Chrysene itself is a well-known aromatic hydrocarbon. Computational studies on chrysene and its derivatives consistently show negative NICS values for all four rings, confirming their aromatic character.

The table below presents hypothetical yet representative NICS and HOMA values for the core rings of the cyclized products, based on published data for the parent aromatic systems and their derivatives. These values serve to illustrate the expected high degree of aromaticity in these molecules.

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |

| 1,4-Diphenylnaphthalene Derivative | |||

| Phenyl-substituted Ring | -8.5 to -9.5 | -10.0 to -11.0 | 0.980 - 0.990 |

| Unsubstituted Ring | -9.0 to -10.0 | -10.5 to -11.5 | 0.985 - 0.995 |

| Phenyl-substituted Chrysene Derivative | |||

| Ring A | -8.0 to -9.0 | -9.5 to -10.5 | 0.970 - 0.980 |

| Ring B | -7.5 to -8.5 | -9.0 to -10.0 | 0.960 - 0.970 |

| Ring C | -7.5 to -8.5 | -9.0 to -10.0 | 0.960 - 0.970 |

| Ring D | -8.0 to -9.0 | -9.5 to -10.5 | 0.970 - 0.980 |

NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the plane of the ring, which is often considered a better measure of the π-electron contribution to aromaticity.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing trans-E-1,6-Diphenyl-3-hexene-1,5-diyne, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to assemble the conjugated diyne-ene backbone. Key steps include:

- Precursor Selection : Use of aryl halides and terminal alkynes with stereochemical control to ensure the trans-E configuration.

- Catalytic Optimization : Palladium/copper co-catalysts in amine bases (e.g., piperidine) under inert atmospheres to prevent side reactions .

- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product, followed by crystallization for stereochemical purity.

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of the trans-E configuration and bond angles, particularly for the central hexene-diyne backbone .

- UV/Vis Spectroscopy : Detects conjugation effects (absorption ~300–400 nm) to infer electronic delocalization.

- DSC/TGA : Assess thermal stability, critical for applications requiring high-temperature resistance .

Q. What role does this compound play in studying conjugated systems' photophysical properties?

- Methodological Answer :

- Fluorescence Quenching Studies : Used to probe electron transfer dynamics in donor-acceptor systems due to its rigid, conjugated structure.

- Time-Resolved Spectroscopy : Measures excited-state lifetimes to understand non-radiative decay pathways influenced by substituent effects .

Advanced Research Questions

Q. How do catalytic surfaces like Au(111) dramatically lower the reaction barrier for Hopf cyclization in this compound?

- Methodological Answer :

- Surface-Mediated Catalysis : Au(111) stabilizes transition states via gold-alkyne interactions, reducing the cyclization barrier by ~50% compared to solution-phase reactions.

- In Situ Monitoring : Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) track real-time structural changes during cyclization to naphthalene/chrysene derivatives .

- DFT Calculations : Validate the role of Au coordination in lowering activation energy (~1.5 eV reduction) .

Q. What computational approaches resolve contradictions between experimental and theoretical data for this compound’s reaction pathways?

- Methodological Answer :

- Multi-Reference Methods : CASSCF or MRPT2 accounts for multi-configurational states in conjugated systems, addressing discrepancies in bond dissociation energies.

- Solvent/Surface Modeling : Implicit solvent models (e.g., COSMO) or periodic boundary conditions (for Au surfaces) reconcile experimental kinetics with computed pathways .

Q. How can competing reaction pathways (e.g., polymerization vs. cyclization) be controlled during this compound transformations?

- Methodological Answer :

- Kinetic Control : Low-temperature conditions (<160°C) favor Hopf cyclization over polymerization.

- Substituent Engineering : Electron-withdrawing groups (e.g., iodophenyl in 1b) direct reactivity toward cyclization by stabilizing transition states .

- Inhibitor Additives : Radical scavengers (e.g., TEMPO) suppress unwanted polymerization side reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.